AM-8191 Hydrochloride is derived from a series of synthetic pathways that involve complex organic reactions. It is classified as an oxabicyclooctane compound, which is notable for its unique bicyclic structure that contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The synthesis of AM-8191 Hydrochloride involves several steps, typically starting from simpler organic precursors. Key methods include:
For example, in one synthetic route, a compound was dissolved in dichloromethane and ethanol, followed by the addition of hydrochloric acid in 1,4-dioxane at low temperatures. After stirring, the resulting precipitate was filtered and washed to obtain AM-8191 Hydrochloride as a white powder with high purity .
The molecular structure of AM-8191 Hydrochloride can be described in terms of its chemical formula and spatial arrangement:
The compound features a bicyclic structure that includes:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure and purity of AM-8191 Hydrochloride. For instance, proton NMR spectra provide detailed information about the hydrogen environment in the molecule, while mass spectrometry gives insights into the molecular weight and fragmentation patterns .
AM-8191 Hydrochloride undergoes various chemical reactions that are crucial for its biological activity:
The compound's efficacy can be evaluated through in vitro assays measuring its ability to inhibit DNA synthesis in bacterial cultures. These studies often reveal dose-dependent responses, indicating the concentration at which AM-8191 Hydrochloride effectively inhibits bacterial growth .
The mechanism by which AM-8191 Hydrochloride exerts its antibacterial effects primarily involves:
This mechanism has been corroborated by various studies demonstrating its superior potency compared to traditional antibiotics like levofloxacin .
AM-8191 Hydrochloride exhibits several notable physical and chemical properties:
Physical properties such as melting point, boiling point, and specific rotation can be determined through standard laboratory techniques but are often proprietary or specific to production batches.
AM-8191 Hydrochloride has significant potential applications in scientific research and pharmaceuticals:
Given its promising profile, ongoing studies are likely focused on optimizing its efficacy and understanding its full range of biological activities .
AM-8191 HCl is the hydrochloride salt form of a novel bacterial topoisomerase inhibitor (NBTI) featuring an oxabicyclooctane linker as its central structural motif. Its systematic chemical name is [(2S)-8-({7-[(1R)-1-(2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl)ethyl]-2,3-dioxa-6-azabicyclo[3.2.1]oct-6-yl}methyl)-1,5-naphthyridin-2-yl]methanol hydrochloride, reflecting its complex tripartite architecture comprising:
The molecular formula is C₃₂H₃₄ClN₅O₅, with a molecular weight of 604.1 g/mol. The stereospecific configuration at the C-2 position of the oxabicyclooctane linker is pharmacologically critical, as the (S)-enantiomer (AM-8191) demonstrates superior antibacterial activity compared to its (R)-counterpart (AM-8192) [1].
Table 1: Key Chemical Identifiers of AM-8191 HCl
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not explicitly provided in sources |
IUPAC Name | [(2S)-8-({7-[(1R)-1-(2,3-Dihydro[1,4]dioxino[2,3-g]quinolin-6-yl)ethyl]-2,3-dioxa-6-azabicyclo[3.2.1]oct-6-yl}methyl)-1,5-naphthyridin-2-yl]methanol hydrochloride |
Molecular Formula | C₃₂H₃₄ClN₅O₅ |
Molecular Weight | 604.1 g/mol |
Key Stereocenters | (S)-configuration at C-2 of oxabicyclooctane linker |
Salt Form | Hydrochloride |
The evolution of topoisomerase inhibitors spans distinct chemical classes targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV):
Table 2: Evolution of Key Topoisomerase Inhibitor Classes
Era | Class | Representative Compound | Target Subunit(s) | Key Limitations |
---|---|---|---|---|
1960s-1980s | Quinolones | Ciprofloxacin | GyrA/ParC | QRDR mutations, tendon toxicity |
1970s-1990s | Coumarins | Novobiocin | GyrB/ParE | Toxicity, poor pharmacokinetics |
2000-2010 | Early NBTIs | NXL101, GSK299423 | GyrA dimer interface | hERG inhibition (cardiotoxicity) |
2010-present | Oxabicyclooctane NBTIs | AM-8191 | GyrA dimer interface | Reduced activity vs P. aeruginosa |
AM-8191 HCl addresses critical gaps in the antimicrobial resistance (AMR) crisis through:
Table 3: Antibacterial Activity of AM-8191 HCl Against Resistant Pathogens
Pathogen | Resistance Profile | MIC (μg/mL) | Target Enzyme Inhibition (IC₅₀) |
---|---|---|---|
Staphylococcus aureus (MRSA) | Methicillin-resistant | 0.06 | Gyrase: 1.02 μM; Topo IV: 10.4 μM |
Staphylococcus aureus (Quinolone-R) | QRDR mutations (GyrA/ParC) | 0.06 | Retains binding via dimer interface |
Enterococcus faecium (VRE) | Vancomycin-resistant | 0.5 | Not specified |
Acinetobacter baumannii | Multidrug-resistant | 0.5 | Not specified |
Escherichia coli | ESBL-producing | 2.0 | Topo IV: 0.5 μM (stronger than gyrase) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7